molecular formula C16H16N2O B5155061 2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole

2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole

Cat. No. B5155061
M. Wt: 252.31 g/mol
InChI Key: DAUCDSKOBWAUNF-UHFFFAOYSA-N
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Description

“2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is found in various natural compounds, including some vitamins and enzymes .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids. The specific synthesis process for “2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole” is not available in the literature .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions. The specific chemical reactions for “2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole” are not available in the literature .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their functional groups. Some benzimidazole derivatives have been found to have antimicrobial, antiviral, and anticancer activities . The specific mechanism of action for “2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole” is not available in the literature.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some benzimidazole derivatives can be toxic or hazardous. The specific safety and hazards for “2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole” are not available in the literature .

properties

IUPAC Name

2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-11-7-9-13(10-8-11)19-12(2)16-17-14-5-3-4-6-15(14)18-16/h3-10,12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUCDSKOBWAUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole

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